Bis(pentane-2,4-dionato)tin

Atomic Layer Deposition (ALD) Volatile Precursors Thin Film Deposition

Bis(pentane-2,4-dionato)tin, commonly designated as Tin(II) acetylacetonate or Sn(acac)₂, is a β-diketonate coordination complex of divalent tin with the molecular formula C₁₀H₁₄O₄Sn and a molecular weight of 316.91 g/mol. It is characterized as a yellow liquid at room temperature with a melting point of -25 °C and a density of 1.45 g/cm³.

Molecular Formula C10H14O4Sn
Molecular Weight 316.93 g/mol
Cat. No. B7984464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentane-2,4-dionato)tin
Molecular FormulaC10H14O4Sn
Molecular Weight316.93 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2]
InChIInChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
InChIKeyXDRPDDZWXGILRT-FDGPNNRMSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pentane-2,4-dionato)tin: Comparative Volatility and Purity Data for ALD and Catalysis


Bis(pentane-2,4-dionato)tin, commonly designated as Tin(II) acetylacetonate or Sn(acac)₂, is a β-diketonate coordination complex of divalent tin with the molecular formula C₁₀H₁₄O₄Sn and a molecular weight of 316.91 g/mol . It is characterized as a yellow liquid at room temperature with a melting point of -25 °C and a density of 1.45 g/cm³ [1]. The compound is notable for its high volatility and solubility in both polar and non-polar organic solvents, existing as a monomer in both solution and the gas phase [2]. These physicochemical properties underpin its primary applications as a volatile precursor in vapor deposition processes, including Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), and as a catalyst in polymerization reactions .

Bis(pentane-2,4-dionato)tin in Deposition and Catalysis: Why Simple Tin Salts and Alkyl Derivatives Fail to Match Performance


In the context of vapor deposition and catalysis, the substitution of bis(pentane-2,4-dionato)tin with seemingly analogous tin compounds is fraught with performance risks. Simple inorganic tin salts like SnCl₂ lack the requisite volatility for efficient vapor-phase transport in ALD and CVD processes, often decomposing non-uniformly and leaving chloride contaminants [1]. Conversely, more volatile alkyltin derivatives, such as dibutyltin diacetate (DBTDA), while useful, can introduce carbon impurities and exhibit different decomposition pathways, impacting film purity and electrical properties [2]. Furthermore, in polyesterification catalysis, bis(acetylacetonato)tin(II) demonstrates a productivity of 192.0, which is over 2.6 times higher than that of the industrial benchmark dibutyltin oxide (productivity 72.2) [3]. This specific combination of high volatility, clean decomposition, and potent catalytic activity is not a generic property of tin compounds but is a direct result of the acetylacetonate ligand environment, making direct substitution a scientifically unsound and economically risky proposition.

Bis(pentane-2,4-dionato)tin: Head-to-Head Comparative Data for Procurement Decisions


Bis(pentane-2,4-dionato)tin Exhibits Superior Volatility for Vapor Deposition Compared to Alkyltin Derivatives

Bis(pentane-2,4-dionato)tin is a liquid precursor with a boiling point of 110°C at 0.1 mmHg [1], a key metric for its transport in vapor deposition systems. This compares favorably to other common tin precursors, such as the alkyl derivative di-n-butyltin bis(acetylacetonate) (nBu₂Sn(acac)₂), which exhibits a significantly higher boiling point of 150°C at 3 mmHg [1]. The lower boiling point of bis(pentane-2,4-dionato)tin facilitates precursor delivery at lower source temperatures, potentially reducing thermal decomposition and improving long-term source stability.

Atomic Layer Deposition (ALD) Volatile Precursors Thin Film Deposition

Bis(pentane-2,4-dionato)tin Delivers a 2.66x Higher Productivity in Polyesterification Catalysis than the Industrial Benchmark Dibutyltin Oxide

In a direct comparative study of tin complexes as catalysts for the polyesterification of terephthalic acid, neopentyl glycol, and trimethylolpropane, bis(acetylacetonato)tin(II) (complex 1) demonstrated a productivity of 192.0. This is a significant improvement over the widely used industrial catalyst dibutyltin oxide (complex 2), which achieved a productivity of only 72.2 under identical conditions [1]. The reaction time for bis(acetylacetonato)tin(II) was 7 hours 36 minutes, which is comparable to the 6 hours 26 minutes achieved by another commercial catalyst, dihydroxybutyltin chloride (complex 6) [1].

Polyesterification Catalysis Polymer Chemistry Organometallic Catalysts

Bis(pentane-2,4-dionato)tin Enables High-Purity SnO₂ Thin Film Growth via Atmospheric Pressure ALD with a Defined Growth Rate of 0.85 Å/cycle

Bis(pentane-2,4-dionato)tin has been experimentally validated as an effective precursor for the atmospheric-pressure spatial atomic layer deposition (AP-SALD) of SnO₂ thin films using water as a co-reactant. The process exhibits a self-limiting growth behavior over a temperature window of 140-200 °C, yielding a stable growth rate of 0.85 ± 0.03 Å per cycle [1]. XPS analysis of the deposited films confirms a pure SnO₂ phase (Sn 3d₅/₂ peak at 486.8 ± 0.3 eV), demonstrating clean conversion of the precursor without carbon contamination [1]. This is a crucial advantage over other precursor classes that may require more aggressive oxidants or leave behind organic residues.

Atomic Layer Deposition (ALD) Tin Oxide (SnO₂) Films Thin Film Electronics

Procurement-Focused Applications for Bis(pentane-2,4-dionato)tin: Where the Data Supports Selection


High-Purity SnO₂ Film Deposition for Electronics and Sensors via Atmospheric Pressure ALD

Based on its demonstrated performance, bis(pentane-2,4-dionato)tin is the preferred precursor for depositing SnO₂ thin films using atmospheric pressure spatial atomic layer deposition (AP-SALD). Its ability to produce phase-pure SnO₂ films with a stable growth rate of 0.85 Å/cycle using only water as a co-reactant at 140-200 °C [1] makes it ideal for manufacturing transparent conducting oxides (TCOs) for displays and solar cells, as well as the active layers in gas sensors. The elimination of high-vacuum equipment and corrosive by-products simplifies production and reduces capital expenditure.

Polyester Resin Manufacturing for Fibers and Packaging with High Throughput

Polymer manufacturers seeking to improve reactor efficiency in the production of PET and related polyesters should evaluate bis(pentane-2,4-dionato)tin as a catalyst. Its 2.66-fold higher productivity (192.0) compared to the standard industrial catalyst dibutyltin oxide (72.2) [2] directly increases polymer output per batch cycle. The reduction in reaction time relative to other high-activity catalysts further enhances plant throughput, providing a strong return on investment when sourcing a more advanced catalyst.

Synthesis of Tin-Doped Transparent Conducting Oxides (TCOs) in MOCVD Processes

For the metal-organic chemical vapor deposition (MOCVD) of tin-doped films like indium tin oxide (ITO) or zinc-indium-tin oxide, bis(pentane-2,4-dionato)tin serves as an effective volatile tin source. Its high volatility, as indicated by its low boiling point (110 °C at 0.1 mmHg) [3], allows for precise control over vapor-phase tin concentration during co-deposition with other metal precursors. This precise doping control is critical for achieving the optimal electrical and optical properties required in high-performance transparent electrodes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(pentane-2,4-dionato)tin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.